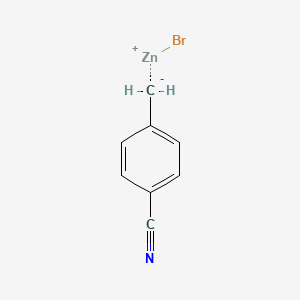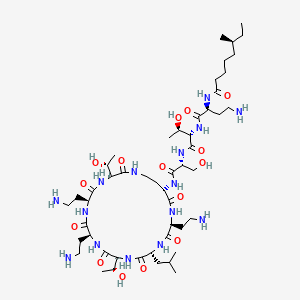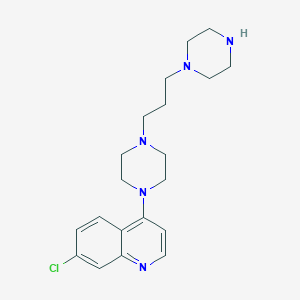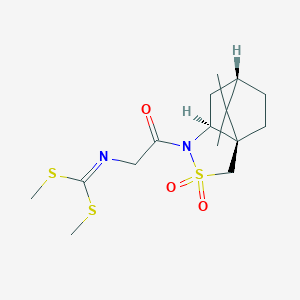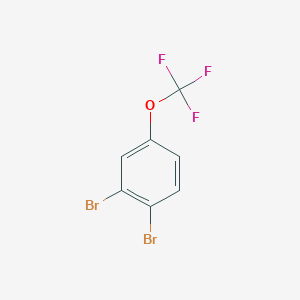
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled compound. It is a derivative of (2R)-2-Hydroxyglutaric Acid, where five carbon atoms are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the incorporation of carbon-13 labeled precursors into the (2R)-2-Hydroxyglutaric Acid structure. The process may include the following steps:
Starting Material: The synthesis begins with a carbon-13 labeled precursor, such as carbon-13 labeled glucose.
Enzymatic Conversion: The precursor undergoes enzymatic conversion to produce carbon-13 labeled (2R)-2-Hydroxyglutaric Acid.
Salt Formation: The labeled acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. The product is then extracted, purified, and converted into the disodium salt form.
化学反応の分析
Types of Reactions
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxoglutaric acid.
Reduction: The carboxyl groups can be reduced to form 2-hydroxyglutaric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
Oxidation: 2-Oxoglutaric acid.
Reduction: 2-Hydroxyglutaric acid derivatives.
Substitution: Various substituted glutaric acid derivatives.
科学的研究の応用
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research, including:
Metabolic Studies: It is used to trace metabolic pathways and study the metabolism of 2-hydroxyglutaric acid in biological systems.
NMR Spectroscopy: The carbon-13 label makes it useful in NMR spectroscopy for studying molecular structures and dynamics.
Medical Research: It is used to investigate the role of 2-hydroxyglutaric acid in diseases such as cancer and metabolic disorders.
Industrial Applications: It is used in the production of labeled compounds for various industrial applications.
作用機序
The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor of specific enzymes. The carbon-13 label allows researchers to track its movement and interactions within biological systems. It can affect molecular targets such as enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.
類似化合物との比較
Similar Compounds
(2S)-2-Hydroxyglutaric Acid Disodium Salt-13C5: The enantiomer of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5.
2-Oxoglutaric Acid Disodium Salt-13C5: An oxidized form of 2-hydroxyglutaric acid.
(2R)-2-Hydroxyglutaric Acid Disodium Salt: The non-labeled version of the compound.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for detailed metabolic and structural studies using NMR spectroscopy. This labeling provides a distinct advantage in tracing and analyzing metabolic pathways compared to non-labeled or differently labeled compounds.
特性
IUPAC Name |
disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-JVBXKYRZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

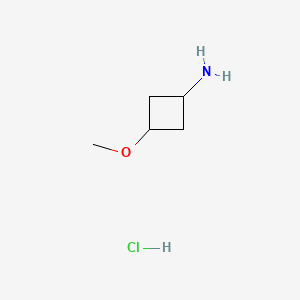
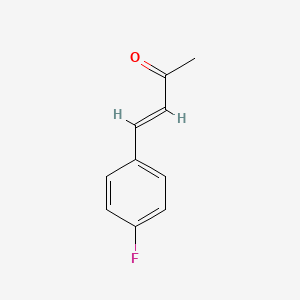
![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)
